molecular formula C16H13ClN2O3 B2458011 ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate CAS No. 339109-94-3

ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate

Cat. No. B2458011
CAS RN: 339109-94-3
M. Wt: 316.74
InChI Key: GXXWOIAVQFSUMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate” is not provided in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties for “this compound” are not provided in the searched resources .

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown Understanding these effects is crucial for predicting the compound’s potential therapeutic applications and side effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate in lab experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities, making it an ideal candidate for various research applications. However, one of the limitations is that it may not be suitable for some experiments due to its potential toxicity and side effects.

Future Directions

There are several future directions for the research on ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate. One of the most promising areas is in the development of novel drugs for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects. Furthermore, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and organic synthesis. The synthesis of this compound involves a multi-step process, and it has been found to exhibit promising biological activities against various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate involves a multi-step process that has been described in several research articles. One of the most commonly used methods is the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction yields ethyl 6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridineacetate as the final product.

Scientific Research Applications

The potential applications of ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate in scientific research are diverse. One of the most significant applications is in the field of medicinal chemistry, where it has been found to exhibit promising biological activities against various diseases. For instance, several studies have reported that this compound possesses anti-inflammatory, anti-tumor, and anti-microbial properties.

properties

IUPAC Name

ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-2-22-15(20)10-19-14(8-5-12(9-18)16(19)21)11-3-6-13(17)7-4-11/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXWOIAVQFSUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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